4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Description
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 4-bromo-1,3-thiazol-5-yl moiety. This structure combines a saturated six-membered piperidine ring with a brominated thiazole, a five-membered aromatic ring containing sulfur and nitrogen. The piperidin-4-ol scaffold is commonly found in bioactive molecules due to its ability to engage in hydrogen bonding, which can influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUMLKMCSCHUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Bromination: The thiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The bromo-thiazole moiety is coupled with the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom undergoes nucleophilic substitution, forming derivatives with enhanced biological or synthetic utility. Key reactions include:
Research Findings :
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Suzuki couplings with aryl boronic acids (e.g., 4-fluorophenylboronic acid) yield biaryl derivatives, critical for anticancer agent development .
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Azide substitution facilitates "click chemistry," enabling triazole formation for drug discovery .
Oxidation and Reduction Reactions
The hydroxyl and bromine groups participate in redox transformations:
Oxidation
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Hydroxyl → Ketone : MnO₂ oxidizes the piperidine hydroxyl to a ketone, forming 4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-one (80% yield) .
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Thiazole Functionalization : Bromine can be oxidized to sulfoxide derivatives under controlled H₂O₂ conditions .
Reduction
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Bromine → Hydrogen : LiAlH₄ reduces the bromine to hydrogen, yielding 4-(1,3-thiazol-5-yl)piperidin-4-ol (65% yield) .
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Aldehyde Reduction : NaBH₄ reduces aldehyde intermediates to hydroxymethyl derivatives (e.g., (4-bromo-1,3-thiazol-5-yl)methanol, 95% yield) .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings expand structural diversity:
Case Study :
-
Compound 83 (derived from Buchwald coupling) inhibits CDK4/6 with K₁ = 1 nM, inducing G₁ cell cycle arrest in MV4-11 leukemia cells .
Functional Group Interconversion
The hydroxyl group undergoes derivatization to modulate pharmacokinetics:
Key Insight : Mesylation increases lipophilicity (clogP +1.2), improving CNS activity in glioma models .
Stability and Reaction Optimization
Scientific Research Applications
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of this compound and Analogs
*Calculated based on analogous structures in and .
Key Comparison Points
Halogen Effects :
- Bromine vs. Chlorine: Bromine's larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to chlorine. For example, 4-(4-Chlorophenyl)piperidin-4-ol (HIV-1 inhibitor scaffold ) and its brominated analog (target compound) could exhibit differences in target affinity or metabolic stability.
- In isostructural thiazole derivatives (), chloro and bromo variants show distinct antimicrobial activities, suggesting halogen choice directly influences efficacy .
Heterocycle Variations: Thiazole vs. GPCRs).
Piperidine Substituents: Hydroxyl Group: The piperidin-4-ol moiety in the target compound and 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol enables hydrogen bonding, critical for 5-HT1F receptor antagonism (Ki = 11 nM). Removal or substitution of the hydroxyl (e.g., methyl ester in ) could reduce polarity and affect blood-brain barrier penetration.
Biological Activity: The quinoline-naphthyl derivative () demonstrates subtype-specific serotonin receptor modulation, whereas chloro-phenyl analogs () prioritize antimicrobial or antiviral applications. This underscores the role of aromatic substituents in determining pharmacological profiles.
Research Findings
- Halogen Impact : Chlorophenyl-piperidin-4-ol derivatives () show efficacy in HIV-1 inhibition, suggesting brominated versions (like the target compound) warrant evaluation in similar assays .
Biological Activity
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
The compound has been investigated for various biological activities, including:
- Antiparasitic Activity : It has shown potent inhibition against Plasmodium falciparum, the causative agent of malaria. The mechanism involves selective inhibition of protein kinase G (PKG), which is crucial for parasite survival. In vitro studies demonstrated an effective concentration (EC50) as low as 0.15 μM, indicating strong antiparasitic properties .
- Anticancer Properties : The compound exhibits growth inhibitory effects on several human cancer cell lines. In particular, it was found to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity, suggesting its potential as an anticancer agent. The in vitro studies revealed significant cytotoxicity against glioma cells with IC50 values ranging from 0.27 μM to 1.02 μM .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, related thiazole derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for antiparasitic and antimicrobial activity; modifications can enhance potency. |
| Piperidine Moiety | Influences the lipophilicity and binding affinity to biological targets. |
| Bromo Substitution | Enhances cytotoxicity and selectivity towards cancer cells; critical for maintaining biological activity. |
Case Studies and Research Findings
- Antiparasitic Mechanism : In a study focusing on thiazole derivatives, this compound was identified as a potent PKG inhibitor in P. falciparum cell lines, demonstrating a significant decrease in parasite growth at 72 hours post-treatment . The findings suggest that the compound's fast-killing kinetics are linked to its ability to selectively inhibit PKG.
- Cytotoxicity in Cancer Cells : Research indicated that the compound could effectively inhibit the growth of glioma cells with IC50 values indicating high potency. The study highlighted the importance of the thiazole moiety in enhancing anticancer activity while minimizing toxicity to healthy cells .
- Antimicrobial Efficacy : A recent investigation into related thiazole compounds showed promising antibacterial effects, with certain derivatives outperforming standard antibiotics like norfloxacin . This underscores the potential for developing new antimicrobial agents based on this scaffold.
Q & A
How can the synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
Optimization typically involves iterative adjustments to reaction conditions. Key steps include:
- Precursor Selection : Use bromothiazole derivatives (e.g., 4-bromo-1,3-thiazole) coupled with piperidin-4-ol intermediates via nucleophilic substitution or coupling reactions.
- Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromothiazole integration, ensuring inert atmosphere conditions to prevent side reactions.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification . Final recrystallization in ethanol or acetonitrile enhances crystalline purity.
- Monitoring : Track reaction progress via TLC and confirm purity with HPLC (C18 column, UV detection at 254 nm) .
What advanced spectroscopic techniques are recommended for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign proton environments (e.g., piperidine C4-OH resonance at δ ~3.5 ppm; thiazole protons at δ ~7.5-8.5 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and map coupling between thiazole and piperidine moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C8H10BrN2OS) via ESI-TOF, ensuring mass accuracy <5 ppm .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement .
How can the conformational dynamics of the piperidine ring be analyzed in this compound?
Advanced Research Question
Methodological Answer:
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data. The piperidine ring adopts a chair or twist-boat conformation depending on substituent steric effects .
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G* basis set) to compare theoretical and experimental conformations. Analyze energy barriers for ring interconversion .
- Dynamic NMR : At variable temperatures (e.g., 298–400 K), monitor coalescence of diastereotopic protons to estimate ring-flipping kinetics .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Methodological Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT) receptors (e.g., 5-HT1F) using radioligand displacement (e.g., 3H-LSD binding) to determine Ki values. Use HEK293T cells transfected with receptor cDNA .
- cAMP Modulation : Employ a GloSensor cAMP assay to assess Gi/o-coupled receptor antagonism. Pretreat cells with forskolin (10 µM) to elevate basal cAMP, then measure inhibition by 5-HT .
- Beta-Cell Proliferation : Test in dissociated human islets using EdU incorporation. Combine with harmine (15 µM) and exendin-4 (10 nM) to assess synergistic effects .
How can cocrystallization experiments improve the solubility of this compound?
Advanced Research Question
Methodological Answer:
- Coformer Selection : Screen carboxylic acids (e.g., succinic acid) or amines to form salt/cocrystals. Use solvent-drop grinding (methanol/ethanol) for rapid screening.
- Crystallography : Solve cocrystal structures via SHELXD for phase determination and SHELXL for refinement. Analyze hydrogen-bonding networks (e.g., OH···Nthiazole interactions) .
- Dissolution Testing : Compare solubility in PBS (pH 7.4) using UV-Vis spectroscopy. Cocrystals with >2-fold solubility enhancement are prioritized .
How should stability studies be designed to assess this compound under varying conditions?
Basic Research Question
Methodological Answer:
- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B) for 14 days. Monitor degradation via HPLC (peak area reduction >5% indicates instability) .
- pH Stability : Incubate in buffers (pH 1–10) at 37°C. Quench reactions at intervals (0, 24, 48 hrs) and quantify parent compound loss .
- Solid-State Stability : Store under nitrogen at -20°C. Use DSC to detect polymorphic transitions and XRPD to confirm crystallinity .
What computational strategies predict the reactivity of the bromothiazole moiety in this compound?
Advanced Research Question
Methodological Answer:
- DFT-Based Fukui Indices : Calculate electrophilic (f⁻) and nucleophilic (f⁺) indices at the bromine atom to predict substitution sites. Use Gaussian09 with B3LYP/6-311++G(d,p) .
- Molecular Electrostatic Potential (MESP) : Map surface charges to identify electron-deficient regions prone to nucleophilic attack (e.g., Suzuki coupling) .
- Docking Studies : Simulate interactions with enzymatic targets (e.g., kinases) using AutoDock Vina. Prioritize poses with bromothiazole occupying hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
